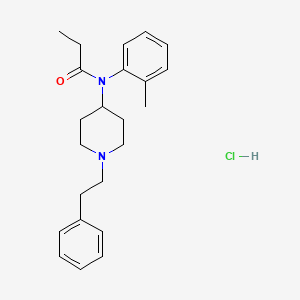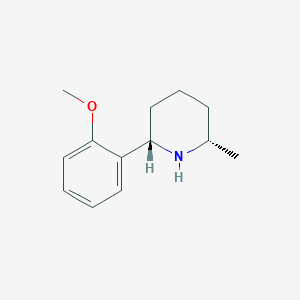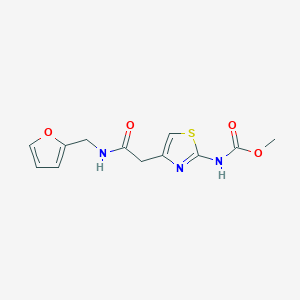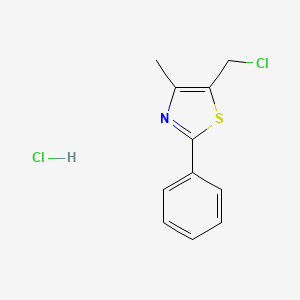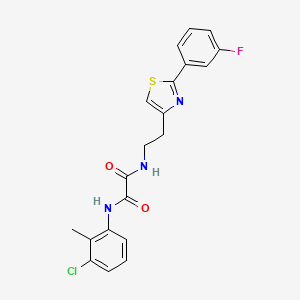![molecular formula C11H9FN2O B2444833 2-[(2-Fluorophenyl)methoxy]pyrazine CAS No. 2202085-94-5](/img/structure/B2444833.png)
2-[(2-Fluorophenyl)methoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Fluorophenyl)methoxy]pyrazine” is a derivative of methoxypyrazine . Methoxypyrazines are a class of chemical compounds that produce odors . They are often found in nature and are produced by many bacteria . They are used as flavoring additives and are also identified as additives in cigarette manufacture .
Synthesis Analysis
The synthesis of pyrazine derivatives like “2-[(2-Fluorophenyl)methoxy]pyrazine” can be achieved through various methods. One such method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally. These pyrazines carry substituents at one or more of the four ring carbon atoms .Chemical Reactions Analysis
Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . There is very little information available on the degradation of these compounds .Aplicaciones Científicas De Investigación
Photophysical Properties and Chromophore Applications
Studies on pyrazine-based chromophores, including derivatives of "2-[(2-Fluorophenyl)methoxy]pyrazine", have explored their synthesis and photophysical properties. These chromophores exhibit strong emission solvatochromism, suggesting their utility in intramolecular charge transfer (ICT) applications, which is essential for developing advanced fluorescent materials and sensors (Hoffert et al., 2017). The modification of pyrazine derivatives by introducing electron-donating groups has been shown to significantly influence their fluorescence properties, paving the way for designing new fluorophores with tailored emission characteristics (Nakagawa et al., 2015).
Polymer Photovoltaics and Electrochromic Materials
In the realm of polymer photovoltaics, "2-[(2-Fluorophenyl)methoxy]pyrazine" derivatives have been utilized to synthesize novel copolymers. These materials aim to decrease the band-gap for improved solar energy harvesting, demonstrating the compound's relevance in renewable energy technologies (Li et al., 2010). Similarly, derivatives have been incorporated into donor-acceptor polymeric electrochromic materials. These studies highlight the potential of pyrazine-based polymers in developing near-infrared (NIR) electrochromic devices, which could have applications in smart windows and energy-efficient displays (Zhao et al., 2014).
Crystal Engineering and Supramolecular Chemistry
The influence of substituents on the crystal packing and supramolecular organization of pyrazine derivatives has been a subject of interest in crystal engineering. Research in this area aims to understand how modifications to the pyrazine core affect molecular assembly, which is crucial for designing materials with specific physical properties (Collas et al., 2011).
Antimicrobial Activity
Some studies have explored the antimicrobial potential of pyrazine derivatives, including those related to "2-[(2-Fluorophenyl)methoxy]pyrazine". These investigations have identified compounds with promising antibacterial properties, suggesting the possible application of these derivatives in developing new antimicrobial agents (Gobis et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSXDPLESKDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methoxy]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

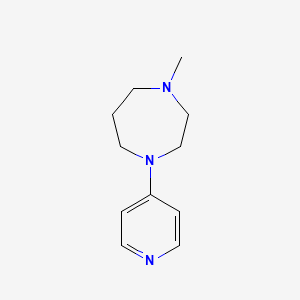
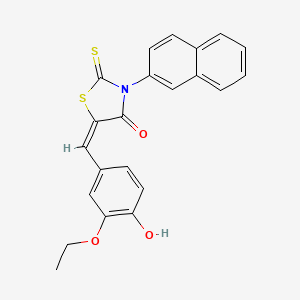
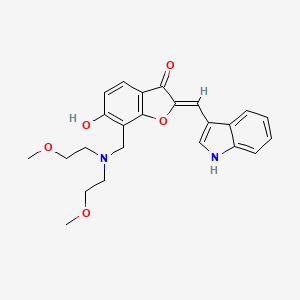
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
![3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)
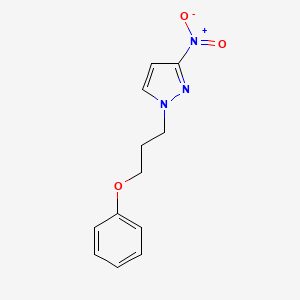
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)
